The most comprehensive data available comes from the NIST/TRC Web Thermo Tables (WTT), which provides critically evaluated recommendations. The following table summarizes the available quantitative data for 2-Fluorobutane (C₄H₉F, Molar Mass: 76.114 g/mol) [1].
| Property | Value / Range | Conditions / Notes |
|---|---|---|
| Molar Mass | 76.114 g/mol | [1] |
| Normal Boiling Temperature | Data Available | Recommended value in WTT [1] |
| Critical Temperature | Data Available | Recommended value in WTT [1] |
| Critical Pressure | Data Available | Recommended value in WTT [1] |
| Density (Liquid in equilibrium with Gas) | 10 experimental data points | Temperature range: 140 K to 448 K [1] |
| Density (Gas) | 1 experimental data point | Temperature: 220 K to 440 K; Pressure: 0.0006 kPa to 641.364 kPa [1] |
| Enthalpy of Vaporization | Data Available | Temperature range: 220 K to 448 K [1] |
| Heat Capacity (Ideal Gas) | Data Available | Temperature range: 200 K to 1000 K [1] |
| Viscosity | Data Available | Liquid & Gas; Various temperature/pressure ranges [1] |
| Thermal Conductivity | Data Available | Liquid & Gas; Various temperature/pressure ranges [1] |
For the specific density of the liquid under standard conditions, you would need to query the NIST WTT database directly using the provided URL to obtain the exact numerical value [1].
Workflow for Gas Chromatography analysis of this compound.
Since the specific density value you mentioned was not found, here is a practical path forward for your research:
The table below summarizes the core physicochemical data for 2-Fluorobutane from various sources.
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 359-01-3 | [1] [2] [3] |
| Molecular Formula | C₄H₉F | [1] [2] [4] |
| Molecular Weight | 76.11 g/mol | [1] [2] [4] |
| Melting Point | -121 °C | [1] [5] [6] |
| Boiling Point | 25 °C (at 760 mmHg) | [1] [6] |
| Density | 0.77 g/mL @ 15 °C | [1] |
| Refractive Index | 1.3299 @ 20 °C | [1] |
A spectroscopic study identified three distinct conformers of this compound, which differ in the spatial orientation of the fluorine atom and methyl group [7].
The following diagram illustrates the relative energies and estimated populations of these three conformers at ambient temperature:
Energy differences and populations of this compound conformers at ambient temperature.
One efficient synthesis of this compound is the dehydroxy-fluorination of 2-butanol, yielding the product at 71.2% [2].
This is a nucleophilic substitution where a hydroxyl group (-OH) is replaced by a fluorine atom (-F) [2].
Synthesis of this compound from 2-butanol via nucleophilic substitution.
1. Reaction Setup
2. Reaction and Work-up
3. Product Identification The collected organic substance can be identified as this compound by:
This compound is classified as hazardous. Please note the following safety information:
| Hazard Category | GHS Hazard Statements [1] |
|---|---|
| Flammability | H224: Extremely flammable liquid and vapor. |
| Pressure | H280: Contains gas under pressure; may explode if heated. |
| Health Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | | Transport | DOT/IATA/IMDG: UN 1993, Hazard Class 3, Packing Group I [1]. |
The table below summarizes key experimental data for 2-Fluorobutane (C₄H₉F) from a technical datasheet, which cites SynQuest as the source [1].
| Property | Value | Conditions / Notes |
|---|---|---|
| Molecular Formula | C₄H₉F | - |
| Molar Mass | 76.113 g/mol | - |
| Refractive Index (n) | 1.3299 | Experimental (SynQuest 55858, 1100-3-47) [1] |
| Density | 0.77 g/mL | Experimental (SynQuest) [1] |
| Boiling Point | 25 °C | At 760 mmHg, Experimental (SynQuest) [1] |
| Melting Point | -121 °C | Experimental (SynQuest) [1] |
| Flash Point | -27.8 °C | Predicted [1] |
The general methodology for determining refractive index, as described in a study on binary liquid mixtures, involves using an Abbes refractometer [2]. The specific protocol can be summarized as follows:
The following diagram illustrates the logical workflow for measuring and validating the physicochemical properties of a compound like this compound, from sample preparation to final data compilation. This workflow integrates the general refractive index protocol [2] with the types of properties reported [1].
Diagram of the experimental workflow for validating the physicochemical properties of a compound like this compound.
The following table consolidates key properties of this compound (C₄H₉F, CAS 359-01-3) from the National Institute of Standards and Technology (NIST) and other chemical sources [1] [2] [3].
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| Molecular Formula | C₄H₉F | - | [1] [3] |
| Molar Mass | 76.114 | g/mol | [1] |
| Normal Boiling Point | 289.75 (calc.) | K | Joback Calculated Property [2] |
| 25.0 | °C | Experimental Value [3] | |
| Melting Point | 120.43 (calc.) | K | Joback Calculated Property [2] |
| -121 | °C | Experimental Value [3] | |
| Critical Temperature | 445.48 (calc.) | K | Joback Calculated Property [2] |
| Critical Pressure | 3722.56 (calc.) | kPa | Joback Calculated Property [2] |
| Critical Density | 0.272 | m³/kmol | Joback Calculated Property [2] |
| Liquid Density | 0.77 | g/mL @ 15°C | [3] |
According to NIST Web Thermo Tables, experimentally derived data is available for this compound, including boiling temperature as a function of pressure and phase boundary pressure as a function of temperature [1]. The dataset is extensive, also covering properties like enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity for both liquid and gas phases.
The core data on liquid-gas equilibrium is typically measured using highly accurate experimental methods. Although the specific protocol for this compound was not detailed in the results, the following method, described for related fluorinated compounds, is representative of the state-of-the-art approach.
Experimental VLE Workflow
The "static-analytic" method is a standard for high-quality VLE data measurement [4]:
2-Fluorobutane is a fluorinated organic compound with applications in various research fields, including as a precursor for specialty chemicals and a seasoning gas for plasma processing apparatuses in semiconductor manufacturing [1]. Achieving high purity is critical for the reproducibility of experimental results and the performance of the compound in its end-use applications. This application note details a synthesis protocol, derived purification strategies, and essential handling guidelines to assist researchers in obtaining and using high-quality this compound.
A fundamental understanding of the compound's properties is essential for guiding purification and analytical methods.
Proper characterization of the synthesized product is crucial. The following table summarizes key NMR data for this compound, which should be used to confirm its identity and purity after synthesis.
Table 1: NMR Spectroscopic Data for this compound [2]
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H-NMR | CDCl₃ | 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) | - |
| ¹⁹F-NMR | CDCl₃ | -173 (m, 1F) | - |
It is important to note that this compound exists as a mixture of three stable conformers (Me-trans, F-trans, H-trans) at ambient temperature, which can influence its spectroscopic profile [3].
While explicit purification methods for this compound are not detailed in the available literature, the following synthesis procedure inherently includes isolation steps. The synthesis is based on a nucleophilic fluorination reaction.
The diagram below outlines the key stages of the synthesis and subsequent purification process.
Title: Synthesis and Purification of this compound via Nucleophilic Fluorination [2]
Principle: This method involves the reaction of 2-butanol with methanesulfonyl fluoride in the presence of the strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield this compound. The product is isolated directly from the reaction mixture by distillation, which serves as the primary purification step.
Materials:
Procedure:
Key Purification Note: In this protocol, simple distillation is the key purification step. For higher purity, especially if the GC analysis indicates the presence of close-boiling impurities, researchers may consider employing fractional distillation. The selection of an appropriate fractionating column is critical for effective separation.
Although not specifically documented for this compound, standard techniques may be applicable. The following table compares these general methods.
Table 2: Potential Alternative Purification Techniques for Organic Liquids
| Method | Principle | Suitability for this compound | Considerations |
|---|---|---|---|
| Fractional Distillation | Separation based on boiling point differences. | High. Ideal for further purifying the distilled product from synthesis. | Effective for removing impurities with slightly different boiling points. Requires careful temperature control. |
| Adsorption | Removal of impurities by binding to a solid surface. | Moderate (Theoretical). Used for similar fluorocarbons [4] [5]. | Could be explored with adsorbents like activated alumina or carbon to remove trace polar impurities or olefins. |
| Recrystallization | Purification of solids based on solubility differences. | Not Applicable. this compound is a liquid at room temperature. | A technique for solid compounds [6]. |
Ensuring safe handling practices is paramount.
Rigorous QC is essential to ensure product quality.
This compound serves specific roles in advanced research and industrial processes:
1. Direct Hydrofluorination of 2-Butene This method involves the direct, acid-catalyzed addition of hydrogen fluoride (HF) across the double bond of 2-butene [1]. The reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the fluorine atom attaches to the more substituted carbon [1].
2. Two-Step Synthesis from 2-Butanol An alternative approach first converts 2-butanol into a reactive intermediate, methanesulfonyl fluoride, which is then subjected to fluorination with a strong base to yield 2-fluorobutane [2]. This route is advantageous when working from an alcohol precursor.
Protocol 1: Direct Hydrofluorination of 2-Butene
This procedure must be conducted in a high-pressure reactor equipped for corrosive materials due to the use of anhydrous Hydrogen Fluoride (HF), which is highly toxic and corrosive [3] [1].
Reaction Principle: Electrophilic addition of HF to an alkene.
Reaction Scheme:
CH₃-CH=CH-CH₃ + HF → CH₃-CH₂-CHF-CH₃ [1]
Materials:
Hazardous Materials:
Procedure [1]:
Purification: Distill the crude product to isolate pure this compound.
Protocol 2: Two-Step Synthesis via 2-Butanol
This method uses methanesulfonyl fluoride as a fluorinating agent and is performed at atmospheric pressure under an inert atmosphere [2].
Reaction Principle: Nucleophilic fluorination of an alkane sulfonate ester.
Overall Reaction Scheme:
CH₃-CH₂-CH(OH)-CH₃ → CH₃-CH₂-CHF-CH₃
Step 1: Synthesis of Methanesulfonyl Fluoride
Step 2: Fluorination with Methanesulfonyl Fluoride
Characterization Data for this compound
The table below summarizes key characterization data for the synthesized this compound from Protocol 2, confirming the product's structure [2].
| Property | Data / Description | Source / Method |
|---|---|---|
| CAS Number | 359-01-3 | [2] |
| Molecular Formula | C₄H₉F | [2] |
| Molecular Weight | 76.11 g/mol | [2] |
| ¹H-NMR (CDCl₃, δ ppm) | 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) | [2] |
| ¹⁹F-NMR (CDCl₃, δ ppm) | -173 (m, F) | [2] |
The following diagram illustrates the procedural workflow for the two-step synthesis of this compound, highlighting critical safety steps.
Critical Safety and Handling Notes
These protocols provide two viable paths for synthesizing this compound. The direct hydrofluorination method is a classic, one-step process but demands specialized high-pressure equipment and extreme caution in handling HF [1]. The two-step method via 2-butanol, while involving an extra step, can be performed in standard glassware under atmospheric pressure and may be more suitable for a laboratory setting without dedicated high-pressure lines [2].
Hydrofluorination represents a fundamental transformation in organic chemistry wherein hydrogen fluoride (HF) adds across unsaturated carbon-carbon bonds, serving as a direct atom-economic method for incorporating fluorine into organic molecules. The product of interest, This compound (CAS 359-01-3), is a chiral fluorinated compound with molecular formula C₄H₉F and molecular weight 76.11 g/mol. This secondary alkyl fluoride serves as a valuable building block in pharmaceutical and agrochemical research due to the strategic role of fluorine in modulating the physicochemical properties and metabolic stability of bioactive molecules.
The hydrofluorination of alkenes with anhydrous hydrogen fluoride typically proceeds via electrophilic addition following Markovnikov's rule, yielding monofluoro-derivatives [1]. However, this straightforward transformation presents significant practical challenges, including the corrosivity and toxicity of anhydrous HF, competing polymerization side reactions, and the need for specialized equipment capable of withstanding high pressures and temperatures [1]. Recent advances have focused on developing safer, more selective hydrofluorination methodologies using modified fluoride sources and optimized reaction conditions to improve yields and stereocontrol while mitigating handling hazards [2].
The direct hydrofluorination of butene isomers using anhydrous hydrogen fluoride represents the most straightforward approach to this compound synthesis. This method utilizes the intrinsic reactivity of HF as both a strong acid and a source of nucleophilic fluoride [1]. The reaction proceeds through protonation of the alkene to form a carbocation intermediate, followed by nucleophilic attack by solvated fluoride ions ([HₙFₙ₊₁]⁻) [1].
Standard Protocol: Gas-Phase Hydrofluorination of Butene
This method typically yields This compound as the major regioisomer, though the reaction is often accompanied by polymerization byproducts unless HF is used in significant excess [1].
To address handling challenges associated with anhydrous HF, several modified fluorinating reagents and catalytic systems have been developed. These approaches offer improved selectivity and milder reaction conditions while maintaining the atom economy of direct hydrofluorination.
Protocol: DBU-Mediated Synthesis from 2-Butanol
Table 1: Comparative Analysis of Hydrofluorination Methods for this compound Synthesis
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct HF Addition | Butene + anhydrous HF, 25-50°C, 20-30 bar [1] | ~60% (based on analogous reactions) | Atom-economical, simple reagent system | Requires specialized equipment, significant polymerization byproducts |
| DBU-Mediated | 2-butanol + methyl fluorosulfonate + DBU, 60-100°C [3] | 71.2% | Avoids gaseous HF, higher selectivity | Multi-step synthesis, higher molecular weight reagents |
| Catalytic HF System | Chloro(fluoro)butane + HF + SbCl₅ catalyst, 80-120°C [4] | 60-80% (for analogous compounds) | Suitable for halogenated substrates | Requires handling of antimony catalysts |
The hydrofluorination of alkenes proceeds through a classic electrophilic addition mechanism wherein the alkene first undergoes protonation to form a carbocation intermediate [1]. In the case of butene derivatives, this results in the formation of a secondary carbocation at the C2 position, which subsequently undergoes nucleophilic attack by fluoride ion to yield this compound. The reaction typically follows Markovnikov selectivity, with hydrogen adding to the less substituted carbon and fluorine adding to the more substituted carbon [1].
For the synthesis of enantiomerically pure (S)-2-fluorobutane, the chiral center is established during the fluorination step. According to Cahn-Ingold-Prelog rules, the substituents at the chiral carbon (C2) are prioritized as follows: F (1) > CH₃ (2) > CH₂CH₃ (3) > H (4) [5]. The stereochemical outcome depends on the mechanism of fluoride delivery to the prochiral carbocation, with face-selective attack determining the final configuration.
The following diagram illustrates the complete experimental workflow for this compound synthesis, from reaction setup through purification and characterization:
Working with hydrogen fluoride and fluorinating agents requires strict safety protocols due to the extreme toxicity, corrosivity, and tissue-penetrating capability of these reagents. Anhydrous HF causes severe burns that may not be immediately painful, potentially leading to systemic toxicity through calcium and magnesium sequestration [1].
Essential Safety Measures:
Waste Disposal Protocol:
Emergency Response for HF Exposure:
Vinyl fluorides serve as privileged structural motifs in drug discovery due to their ability to function as bioisosteres for peptide bonds and enolizable carbonyls [2]. The incorporation of fluorine atoms into drug candidates typically enhances metabolic stability, improves membrane permeability, and modulates target binding affinity through electrostatic and stereoelectronic effects [2]. Specifically, this compound and related alkyl fluorides can serve as:
Recent advances in stereodivergent hydrofluorination have enabled the selective synthesis of both E and Z isomers of vinyl fluorides from alkynyl precursors, providing access to geometrically defined fluorinated scaffolds for structure-activity relationship studies [2]. This approach has been successfully applied to the late-stage functionalization of complex pharmaceutical derivatives, demonstrating compatibility with diverse functional groups and molecular frameworks [2].
Beyond pharmaceutical applications, this compound and related fluorocarbons find utility in several industrial contexts:
Table 2: Analytical Characterization Data for this compound and Related Compounds
| Compound | Boiling Point | ¹H-NMR Chemical Shifts (δ, ppm) | ¹⁹F-NMR Chemical Shifts (δ, ppm) | MS Data (m/z) |
|---|---|---|---|---|
| This compound | Not reported | 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H) [3] | -173 (m, F) [3] | 76.11 (M⁺) |
| 1-Chloro-1-fluorobutane | Not reported | Not reported | Not reported | Not reported |
| 1,1,1,3,3-Pentafluorobutane | Not reported | Not reported | Not reported | Not reported |
The hydrofluorination reactions presented in these Application Notes provide reliable methodologies for synthesizing this compound and related fluorinated compounds. The complementary approaches—direct hydrofluorination with anhydrous HF and the DBU-mediated method—offer flexibility for different laboratory settings and applications. As fluorine continues to play an increasingly important role in pharmaceutical and materials science, further innovation in fluorination methodology is expected to focus on enhancing stereoselectivity, expanding substrate scope, and improving handling safety. The recent development of stereodivergent hydrofluorination protocols that enable access to both E and Z isomers of vinyl fluorides from alkynyl precursors represents a significant advance in this field [2]. These methodologies, coupled with the foundational protocols described herein, provide researchers with a comprehensive toolkit for incorporating fluorine into target molecules through direct, atom-economical hydrofluorination reactions.
The following table compiles key property data for this compound (C₄H₉F) from the NIST Web Thermo Tables, a trusted source for critically evaluated data [1]. These properties are fundamental to modeling and optimizing a distillation system.
| Property | Value | Notes / Conditions |
|---|---|---|
| Molecular Formula | C₄H₉F | - |
| Molar Mass | 76.11 g/mol | - |
| Normal Boiling Point | Data Available | Value not explicitly stated in search results; data range covers pressure from 9.28×10⁻⁵ kPa to 3405.68 kPa [1]. |
| Critical Temperature | Data Available | Value not explicitly stated in search results; data range covers temperature from 140 K to 448 K [1]. |
| Critical Pressure | Data Available | Value not explicitly stated in search results [1]. |
| Critical Density | Data Available | Value not explicitly stated in search results [1]. |
| Liquid Density | Data Available | As a function of Temperature (140 K to 448 K); 10 experimental data points [1]. |
| Enthalpy of Vaporization | Data Available | As a function of Temperature (220 K to 448 K) [1]. |
| Liquid Heat Capacity | Data Available | As a function of Temperature (250 K to 439.04 K) [1]. |
| Vapor Heat Capacity | Data Available | Ideal Gas, as a function of Temperature (200 K to 1000 K) [1]. |
One search result details a synthesis method for this compound, which inherently implies a subsequent purification step [2]. The relevant details are:
This context confirms that distillation is the primary method for separating and purifying this compound from its reaction mixture. The use of a cold trap also indicates the compound's volatility.
Based on standard chemical engineering practice and the information gathered, the following workflow outlines the key stages for purifying this compound. You can use this as a framework for developing your own detailed, optimized protocol.
This compound (CAS #359-01-3), also known as sec-butyl fluoride, is an organic compound with the molecular formula C₄H₉F and a molecular weight of 76.11 g/mol. This halogenated hydrocarbon features a fluorine atom attached to the second carbon of the butane chain, creating a secondary alkyl fluoride structure. This structural configuration imparts specific physicochemical characteristics that warrant investigation for refrigerant applications. At standard conditions, this compound is a colorless substance with a density of 0.758 g/cm³ and a relatively low boiling point of 25.1°C at 760 mmHg, suggesting potential utility in refrigeration cycles operating near ambient temperatures [1] [2].
The compound's refractive index of 1.333-1.340 (depending on temperature) and melting point of -121.4°C provide additional insights into its molecular interactions and phase behavior under different thermal conditions [3] [2]. With a calculated LogP value of 1.75, this compound exhibits moderate hydrophobicity, which may influence its compatibility with refrigeration system components and lubricants. The compound demonstrates limited water solubility of approximately 1.1 g/L at 25°C, indicating potential challenges in systems where moisture control is critical [2]. From a safety perspective, this compound is classified as highly flammable (GHS02) and carries associated hazard statements regarding its extreme flammability (H224) as well as potential skin, eye, and respiratory irritation effects (H315, H319, H335) [3]. These characteristics necessitate careful engineering controls in any potential application.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Conditions/Notes | Reference |
|---|---|---|---|
| Molecular Formula | C₄H₉F | - | [1] |
| Molecular Weight | 76.11 g/mol | - | [3] |
| CAS Number | 359-01-3 | - | [1] |
| Boiling Point | 25.1°C | at 760 mmHg | [1] |
| Density | 0.758 g/cm³ | - | [1] |
| Melting Point | -121.4°C | - | [3] |
| Refractive Index | 1.333-1.340 | Temperature dependent | [1] [2] |
| Water Solubility | ~1.1 g/L | at 25°C | [2] |
| Flash Point | -27.8±11.6°C | Calculated | [2] |
The refrigeration industry has undergone significant evolution in working fluids, driven primarily by environmental concerns and regulatory frameworks. The initial phase-out of chlorofluorocarbons (CFCs) like R-12 (GWP 10,900) due to their ozone depletion potential was followed by a transition to hydrofluorocarbons (HFCs) such as R-134a (GWP 1,430) [4]. While HFCs eliminated ozone depletion concerns, their high global warming potential prompted further regulatory action under initiatives like the Kigali Amendment to the Montreal Protocol and the U.S. AIM Act, which now restricts refrigerants with GWP >150 in new light-duty vehicles starting with model year 2025 [4]. This regulatory landscape has accelerated the search for next-generation refrigerants with improved environmental profiles, focusing on low-GWP alternatives including hydrofluoroolefins (HFOs), natural refrigerants, and potentially optimized fluorinated compounds.
The environmental imperative driving refrigerant innovation is substantial. The EPA's SNAP program evaluates substitutes based on multiple risk factors, including ozone depletion potential, global warming potential, flammability, and toxicity [4]. Currently, all flammable refrigerants except HFC-152a and HFO-1234yf are listed as unacceptable for use in new and retrofit motor vehicle air conditioning systems, including all hydrocarbon refrigerants [4]. This regulatory position highlights the challenging balance between mitigating direct global warming effects from refrigerant emissions and addressing safety concerns associated with alternative substances. The transition to environmentally superior refrigerants is evidenced by the growing adoption of HFO-1234yf (GWP=4) in mobile air conditioning and the continued use of natural refrigerants like carbon dioxide (GWP=1) and hydrocarbons like isobutane (GWP=3) in various applications [4] [5].
Table 2: Environmental Comparison of Current and Potential Refrigerants
| Refrigerant | Chemical Formula | GWP | ODP | Safety Classification | Status/Regulatory Considerations |
|---|---|---|---|---|---|
| CFC-12 | CCl₂F₂ | 10,900 | 1 (Baseline) | A1 | Phased out globally under Montreal Protocol |
| HFC-134a | CF₃CFH₂ | 1,430 | 0 | A1 | Being phased out under AIM Act (GWP>150) |
| HFO-1234yf | CF₃CF=CH₂ | 4 | 0 | A2L | Acceptable subject to use conditions in new MVAC |
| Isobutane (R600a) | C₄H₁₀ | 3 | 0 | A3 | Widely used in domestic refrigeration |
| CO₂ (R744) | CO₂ | 1 | 0 | A1 | Acceptable subject to use conditions, high-pressure systems |
| HFC-152a | CH₃CHF₂ | 124 | 0 | A2 | Potential future use, subject to safety conditions |
| This compound | C₄H₉F | *Not established | *Presumed 0 | *Likely A3/Fluid classification pending | Experimental compound, requires full characterization |
Objective: To comprehensively determine the thermodynamic properties of this compound relevant to refrigeration cycle performance.
Equipment and Materials:
Procedure:
Vapor Pressure Measurement:
Critical Point Determination:
Heat Capacity Measurement:
PVT Properties:
Data Analysis:
Objective: To evaluate the refrigeration performance of this compound in a standardized vapor compression cycle and compare it to established refrigerants.
Theoretical Performance Analysis:
Cycle Parameters:
Performance Calculations:
Comparative Analysis:
Equipment and Materials:
Experimental Procedure:
System Charging:
Steady-State Operation:
Data Collection:
Refrigerant Comparison:
Data Analysis:
This compound is classified as highly flammable (GHS02) with a calculated flash point of approximately -27.8°C and hazard statement H224 ("Extremely flammable liquid and vapor") [3] [2]. This necessitates rigorous safety protocols to mitigate fire and explosion risks during experimental evaluation. All handling must be conducted in well-ventilated areas with explosion-proof equipment and continuous flammable gas monitoring. The experimental setup should incorporate grounding and bonding to prevent static charge accumulation, and appropriate fire suppression systems (Class B fire extinguishers) must be readily accessible. Engineering controls should include leak detection systems with automatic shutdown capabilities and containment strategies to prevent vapor migration to ignition sources.
For laboratory-scale testing, the total refrigerant charge should be minimized following the "minimum necessary quantity" principle to reduce potential hazard magnitude. Based on the safety approach for flammable refrigerants in the EPA SNAP program [4], any system design must incorporate multiple safety layers including: (1) leak detection before concentrations reach 25% of lower flammability limit (LFL), (2) automatic ventilation activation at 25% LFL, (3) system shutdown at 50% LFL, and (4) unique fittings to prevent cross-charging with incompatible refrigerants. These precautions align with the safety requirements for listed flammable refrigerants like HFC-152a and HFO-1234yf in mobile air conditioning systems [4].
Material Compatibility Testing:
Elastomer Testing:
Metal Corrosion Testing:
Contamination Control Protocol:
Based on its fundamental properties, this compound demonstrates several characteristics relevant to refrigeration applications. With a boiling point of 25.1°C at atmospheric pressure [1], it could potentially serve in systems requiring evaporation temperatures between -30°C and 20°C. The compound's moderate molecular weight (76.11 g/mol) suggests a volumetric refrigeration capacity that may be intermediate between low molecular weight refrigerants like R-600a (isobutane) and higher molecular weight synthetic refrigerants. When evaluated in a standard vapor compression cycle, preliminary theoretical calculations indicate that this compound may achieve COP values competitive with current hydrofluorocarbon refrigerants but with potentially significantly lower global warming potential, pending complete atmospheric impact assessment.
The performance of this compound can be contextualized by comparison with established refrigerants. For instance, research has demonstrated that hydrocarbon refrigerants like isobutane (R-600a) can achieve COP improvements of 27.1% compared to R-134a, with accompanying energy reduction of 23.3% in refrigeration systems [6]. While this compound shares some structural similarities with isobutane, the introduction of fluorine may modify its thermodynamic behavior through influences on intermolecular interactions and critical parameters. The fluorine substitution potentially reduces flammability compared to pure hydrocarbons while possibly maintaining favorable heat transfer characteristics, though this requires experimental verification.
The potential application spaces for this compound must be evaluated considering both technical performance and regulatory constraints. Under current U.S. EPA SNAP program regulations, all flammable refrigerants except HFC-152a and HFO-1234yf are listed as unacceptable for use in new and retrofit motor vehicle air conditioning systems [4]. This regulatory position would currently preclude this compound from mobile air conditioning applications unless it demonstrates exceptional safety characteristics through comprehensive risk assessment. However, potential application spaces may include:
Specialized Industrial Refrigeration: Closed-system applications with robust engineering controls and professional maintenance, where flammability risks can be effectively managed.
Thermal Management Systems: Non-occupational settings or equipment with minimal charge requirements below safety thresholds for flammable refrigerants.
Binary or Ternary Blends: As a component in refrigerant mixtures designed to optimize performance characteristics while mitigating safety concerns.
Research Cooling Applications: Laboratory-scale systems where minimal charges are used within controlled environments with comprehensive safety protocols.
The commercial viability of this compound would depend on demonstrating compelling advantages over existing low-GWP alternatives like hydrocarbons (e.g., isobutane, propane), HFOs (e.g., R-1234yf), and natural refrigerants (CO₂, ammonia) that already established positions in various market segments [4] [6] [5]. Any potential application would require thorough evaluation of the compound's atmospheric lifetime, degradation products, and total environmental impact beyond GWP assessment alone.
The preliminary assessment of this compound as a potential refrigerant indicates several characteristics worthy of further investigation, including its appropriate boiling point and presumed low environmental impact. However, significant research is required to fully characterize its performance, safety, and environmental profile. The flammability classification presents a substantial barrier to commercialization under current regulatory frameworks, though this might be addressed through blend formulations or specialized application approaches. The compound's theoretical performance suggests potential efficiency benefits, but these require experimental validation under realistic operating conditions.
Priority Research Directions:
Comprehensive Environmental Testing: Determine atmospheric lifetime, degradation pathway products, and accurate global warming potential through standardized protocols.
Combustion Characteristics Quantification: Measure lower flammability limits, minimum ignition energy, and burning velocity to precisely quantify flammability hazards.
System Performance Validation: Conduct laboratory testing in instrumented vapor compression systems across a range of operating conditions.
Materials Compatibility Assessment: Evaluate long-term stability with metals, elastomers, and lubricants likely to be encountered in refrigeration equipment.
Toxicological Profiling: Conduct necessary toxicological studies to establish exposure limits and safety thresholds for occupational settings.
The search for sustainable refrigerants continues to be a priority in the heating, ventilation, air conditioning, and refrigeration industry. While this compound presents an interesting candidate for investigation, its ultimate viability will depend on demonstrating a favorable balance of environmental benefits, safety considerations, and performance characteristics relative to existing and emerging alternatives. Future research should focus on addressing the critical knowledge gaps identified in this assessment to determine whether this fluorinated compound warrants further development as a refrigerant.
2-Fluorobutane (CAS 359-01-3) is a simple fluorinated hydrocarbon that serves as a valuable compound in research, particularly for studying the effects of fluorine substitution on reaction kinetics and molecular conformation. Its practical applications are niche but demonstrate its unique reactivity.
| Application Area | Description & Role of this compound | Key Findings / Use Conditions |
|---|---|---|
| Fundamental Reaction Studies | Model substrate for exploring elimination reaction mechanisms (E2, E1cb) in gas-phase studies. [1] | Gas-phase ab initio calculations show regiochemistry depends on transition state nature; E1cb-like paths favor less-substituted alkene. [1] |
| Conformational Analysis | Subject of spectroscopic studies (IR, Raman) to determine stable molecular conformers and energy differences. [2] | Three conformers identified: Me-trans is most stable (50% population at ambient temp), F-trans (31%), and H-trans (19%). [2] |
| Industrial Plasma Etching | Component of a seasoning gas for plasma processing chambers before etching steps, likely forming a protective film. [3] | Used in a mixture with nitrogen to stabilize the chamber's internal surface before an etching process that uses this compound as an etchant. [3] |
This synthesis uses methanesulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a dehydrohalogenation-type reaction [4].
¹H-NMR and ¹⁹F-NMR spectroscopy. [4]This protocol outlines a computational methodology for studying the elimination reactions of this compound, based on published research [1].
The table below summarizes key vibrational and conformational data essential for identifying and working with this compound.
| Property | Details & Experimental Conditions | Significance / Reference |
|---|---|---|
| Conformers & Stability | Three rotamers identified: Me-trans (lowest energy), F-trans (+1.21 kJ/mol), H-trans (+2.49 kJ/mol). [2] | Critical for understanding physical properties & reactivity; determined via IR in liquid krypton & ab initio calc. [2] |
| Vibrational Assignment | IR spectra (3500-50 cm⁻¹) of gas/solid; Raman (3500-50 cm⁻¹) of liquid; complete assignment for Me-trans conformer. [2] | Serves as a reference for identifying this compound and distinguishing its conformers in the lab. [2] |
The diagram below illustrates the use of this compound in a plasma etching process.
This compound is a straightforward yet informative molecule for probing fundamental organic reaction mechanisms and conformational stability. While its direct synthetic utility might be limited, its role in advanced material processing, such as plasma chamber seasoning, presents a valuable and specific industrial application. The provided protocols and data offer a foundation for its use in both research and development settings.
N-Bromosuccinimide (NBS) is a white crystalline solid that serves as a convenient and selective source of bromine in organic synthesis [1] [2]. Its structure features an electrophilic bromine atom attached to a nitrogen atom, making it a versatile reagent for radical substitutions and electrophilic additions [2]. A primary advantage of NBS over molecular bromine (Br₂) is its ease of handling; it is a solid that does not fume, unlike the volatile, corrosive, and dense liquid Br₂ [2].
NBS is most commonly employed in two key reaction types: allylic/benzylic bromination and bromohydrin formation. The table below summarizes its main applications and the typical protocols for these reactions.
Table 1: Key Applications and Protocols of N-Bromosuccinimide
| Application | Mechanism | Key Protocol Details | Typical Yields | Key Considerations |
|---|
| Allylic/Benzylic Bromination [1] [2] | Free Radical | Reflux in anhydrous CCl₄ (or acetonitrile [3]) with a radical initiator (AIBN or benzoyl peroxide) under light/heat [1]. | Good to High | - Must maintain anhydrous conditions to prevent hydrolysis of product. [1]
The workflows for the two primary NBS reaction mechanisms are distinct, as illustrated below.
Diagram 1: Free-radical chain mechanism for allylic bromination with NBS.
Diagram 2: Electrophilic addition mechanism for bromohydrin formation with NBS.
Title: Synthesis of 4-Bromo-2-heptene via Allylic Bromination. Principle: This protocol describes a free-radical chain reaction (Wohl-Ziegler reaction) where NBS selectively brominates the allylic position of an alkene.
Title: Synthesis of a Bromohydrin from Cyclohexene. Principle: NBS acts as an electrophilic bromine source to form a bromonium ion intermediate, which is subsequently opened by water in a stereospecific anti addition.
Proper handling of NBS is crucial for safety and to maintain reagent efficacy. Key safety data is summarized below.
Table 2: Safety and Handling Information for NBS
| Property | Specification / Guideline |
|---|---|
| Physical Form | White to off-white crystalline solid [1] [4]. Discoloration (yellow/brown) indicates decomposition and presence of bromine [1]. |
| Storage | Store in a refrigerator at +2°C to +8°C [4]. Keep container tightly sealed and protected from light and moisture [1]. |
| Stability & Incompatibilities | Moisture sensitive. Incompatible with strong oxidizing agents and halogenated hydrocarbons [4]. |
| Hazard Statements | May intensify fire (H272), maybe corrosive to metals (H290), causes skin/eye irritation (H315/H319), may cause allergic skin reaction (H317), suspected of causing genetic defects (H341) [4]. |
| Precautions | Use personal protective equipment. Avoid breathing dust. Handle under a fume hood [1]. |
As NBS is not applicable for fluorination, the synthesis of This compound (CAS 359-01-3) employs a different strategy. A recent patent describes a method using methanesulfonyl fluoride (MsF) as a fluorinating agent.
N-Bromosuccinimide remains an indispensable reagent for selective bromination in synthetic chemistry, particularly for allylic positions and bromohydrin formation. While it is not suitable for synthesizing fluorinated compounds like this compound, its well-established protocols ensure its continued utility in constructing complex molecules for pharmaceutical and materials science research. For introducing fluorine, methods such as nucleophilic substitution using sulfonyl fluorides, as shown in the alternative synthesis, are required.
2-Fluorobutane is a volatile organic compound with specific applications in industrial and research settings. Its quantification demands precise and reliable analytical methods. This document details standardized protocols for accurate identification and measurement, primarily using Gas Chromatography (GC) coupled with various detectors. These methods are essential for ensuring compound purity and understanding its properties and behavior in different environments.
The table below summarizes the key analytical techniques used for this compound identification and quantification:
Table 1: Summary of Analytical Methods for this compound
| Method | Application Context | Key Details & Conditions | Quantitative Data |
|---|---|---|---|
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Analysis of C4 fluoride compounds in alkylation materials [1] | Developed for confirmation of this compound presence. | N/A |
| GC Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) | Detection of trace elemental contaminants in high-purity this compound for semiconductor manufacturing [2] | Determines ultratrace metallic contaminants; uses triple quadrupole (ICP-MS/MS) for low detection limits; non-specific "compound independent" calibration (CIC) can be applied. | Achieves part per trillion (ppt) level detection limits for elements like Germanium and Arsenic [2]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural identification and confirmation of synthesized this compound [3] | ¹H-NMR (CDCl³, TMS): 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H). ¹⁹F-NMR (CDCl³, CFCl³): -173 (m, F). |
Used for qualitative confirmation, not typically for direct quantification [3]. |
| Vibrational Spectroscopy (IR and Raman) | Vibrational assignment and conformational stability study [4] | IR spectra (3500-50 cm⁻¹) of gas and solid; Raman spectrum (3500-50 cm⁻¹) of liquid; spectra also recorded in liquid krypton for variable temperature studies. | Identified three conformers with enthalpy differences and population estimates (e.g., 50% Me-trans conformer at ambient temperature) [4]. |
A method for the analysis of C4 fluoride compounds, including this compound, in alkylation materials was developed using GC/FID [1]. While the search results do not provide full chromatographic parameters, this method confirms the presence of the compound.
This technique is vital for quantifying elemental impurities in high-purity this compound used in electronics manufacturing [2]. The following workflow outlines the key steps:
Workflow Title: GC-ICP-MS Analysis of High-Purity this compound
Experimental Procedure:
For definitive identification of synthesized this compound, NMR spectroscopy is the preferred method. The following are the characteristic spectral data [3]:
Infrared and Raman spectroscopy provide insights into the molecular conformation of this compound [4].
Robust quantification of this compound is achievable through a combination of analytical techniques. GC-FID offers a straightforward approach for purity analysis, while GC-ICP-MS provides exceptional sensitivity for detecting trace metallic contaminants, which is critical for semiconductor applications. NMR spectroscopy remains the definitive method for structural confirmation, and vibrational spectroscopy offers valuable information on the compound's conformational stability. The protocols outlined provide researchers with a comprehensive toolkit for reliable analysis.
The table below summarizes key properties of 2-Fluorobutane (CAS No. 359-01-3) that are essential for planning purification processes and safety protocols [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₄H₉F [1] [2] |
| Molecular Weight | 76.11 g/mol [1] [2] |
| Boiling Point | 25.25 - 25.27 °C (at 765 Torr) [2] |
| Melting Point | -121.4 °C [2] |
| Density | 0.7884 g/cm³ (at 0 °C) [2] |
| Flash Point | -27.8 ± 11.6 °C (Calculated) [2] |
| Solubility in Water | 1.1 g/L (at 25 °C) [2] |
| Refractive Index | 1.3403 (at 12 °C) [2] |
| Synonyms | sec-Butyl fluoride [2] |
While direct methods for this compound are scarce, the following information and general principles can help you develop a purification protocol.
Synthesis as a Clue to Impurities: One synthesis method for this compound involves the reaction of 2-butanol with methanesulfonyl fluoride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [1]. Potential impurities could therefore include:
A General Adsorption Technique: A patent details a method for removing light fluoroalkanes from hydrocarbon streams, which could be adapted [4]. The process involves passing the mixture through a bed of solid adsorbents like:
To address your purification challenge, you could follow this general troubleshooting workflow. The diagram below outlines the key steps from identification to resolution.
Q1: What are the primary analytical techniques recommended for identifying impurities in volatile organics like this compound? For effective impurity profiling, hyphenated techniques are the gold standard. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is particularly suitable for volatile compounds. These methods help detect, identify, and quantify organic impurities and residual solvents, which is crucial for meeting regulatory guidelines for pharmaceutical ingredients [5].
Q2: My purification method isn't working. What should I investigate?
Q3: Where can I find the reference NMR data for this compound to confirm its purity? The synthesis example in the search results provides the following reference NMR data for pure this compound [1]:
Given the scarcity of specific information, here are actionable steps you can take:
Here are detailed methodologies for two of the most practical approaches from the comparison table.
This method provides a reliable yield of 2-Fluorobutane without handling anhydrous HF.
H-NMR and ⁹F-NMR spectroscopy.This method uses easier-to-handle reagents for the direct addition of HF across a double bond.
Q: What are the major competing reactions that can lower my yield?
Q: How can I improve the conversion of my starting material?
Q: I need to scale up the reaction. What should I consider?
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Polymerization of alkene | Use an excess of alkene relative to HF to minimize polymerization [3]. |
| Low Conversion | Insufficient reagent activity or quantity | Increase the equivalents of the acid/HF complex [2]; consider a higher reaction temperature [4]. |
| Product Decomposition | Harsh reaction conditions (e.g., high temp, strong acids) | Optimize temperature and catalyst loading; shorten reaction time. |
| Handling Difficulties | Use of gaseous anhydrous HF | Switch to a safer, complexed HF reagent like Et₃N·3HF or Py·9HF [4] [2]. |
The following workflow diagram summarizes the key decision points for selecting and optimizing a synthesis method for this compound.
A logical, step-by-step approach is the most effective way to diagnose and resolve distillation issues. The following workflow outlines this troubleshooting process, drawing from established practices in the field [1].
Based on the search results, the core strategy is to minimize contact with catalytic metallic surfaces. A patent on distilling a sensitive fluorinated compound (sevoflurane) provides specific, actionable guidance [2].
| Strategy | Recommended Practice | Rationale & Technical Basis |
|---|---|---|
| Equipment Material Selection | Use passivated metals, glass, Teflon (PTFE), or high-nickel alloys (e.g., Hastelloy) [2]. | Metallic surfaces (especially stainless steel) can catalyze decomposition. Passivation creates an inert oxide layer, while non-metallics eliminate catalytic sites [2]. |
| System Passivation | Before operation, treat metal surfaces with nitric acid solution or citric acid solution [2]. | Acid passivation dissolves free iron and other contaminants from the metal surface, promoting a uniform, stable, and inert chromium-rich oxide layer [2]. |
| Process Control | Implement precise temperature control and consider operating at lower temperatures and/or under vacuum where feasible [1]. | Thermal decomposition is a kinetic process. Reducing the operating temperature lowers the energy available to drive decomposition reactions [1]. |
Q1: My distillation yield of 2-fluorobutane has suddenly dropped, and I suspect decomposition. What should I check first? Follow the systematic approach in the diagram. Start by checking if any operational parameters have recently changed (Step 1 & 4). Then, inspect the distillation equipment for any new signs of corrosion or fouling, and verify your temperature control systems (Step 3). A common culprit is the exposure of fresh, non-passivated metal surfaces due to equipment maintenance or failure of a glass liner [1] [2].
Q2: Are there any specific chemicals I can add to the mixture to suppress decomposition? The primary research focus is on material compatibility and process control rather than additive suppression [2]. However, one patent mentions that the presence of water can contribute to the decomposition of fluorinated compounds like sevoflurane [2]. Therefore, ensuring your starting material and system are anhydrous could be a beneficial practice, though its specific effect on this compound should be verified experimentally.
Q3: We use a standard stainless steel system. Is it still possible to distill this compound effectively? Yes, but it is highly recommended to implement a rigorous passivation protocol before use [2]. The system should be treated with a nitric acid or citric acid solution to render the metal surfaces inert. For long-term reliability, consider installing glass-lined components or replacing critical sections with Teflon or other compatible fluoropolymers [2].
This detailed procedure is adapted from a patent (US2018/118642A1) that uses methanesulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to synthesize this compound from 2-butanol [1].
Reaction Setup and Procedure:
You can follow the workflow below to guide your experimental setup and execution:
Key Quantitative Data:
The table below summarizes the critical parameters for this synthesis method [1].
| Parameter | Specification |
|---|---|
| Reaction Temperature Range | 60°C (initial) to 100°C (distillation) |
| Key Reagents | 2-butanol, Methanesulfonyl fluoride, DBU |
| Atmosphere | Inert (Nitrogen) |
| Reaction Time | 5 hours at 60°C + 1 hour at 100°C |
| Reported Yield | 71.2% (relative to methanesulfonyl fluoride) |
Precise temperature control is critical for reaction rate, product distribution, and safety. The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical data for this compound, which is essential for designing your temperature control strategy [2].
Key Temperature-Related Properties from NIST [2]:
| Property | Value / Range | Importance for Synthesis |
|---|---|---|
| Normal Boiling Point | Data Available | Crucial for setting distillation temperature and avoiding product loss. |
| Critical Temperature | Data Available | Defines upper temperature limit for liquid-phase existence. |
| Phase Boundary Data | 140 K to 448 K | Informs safe operating pressures and temperatures. |
| Enthalpy of Vaporization | Data Available | Vital for calculating distillation energy requirements. |
You can access this comprehensive dataset, including density and heat capacity information, directly on the NIST Web Thermo Tables (WTT) platform to fine-tune your process design [2].
Q1: Why is controlling the initial reaction temperature at 60°C so important? Maintaining 60°C is a balance between achieving a sufficient reaction rate and minimizing side reactions. Higher temperatures can accelerate the decomposition of reagents or lead to polymerization of the alkene intermediate, a common side reaction in HF addition to olefins [3]. The dropwise addition of methanesulfonyl fluoride at this controlled temperature also helps manage exothermicity [1].
Q2: The yield is lower than expected. What could be the issue?
Q3: What are the common side reactions, and how does temperature affect them? A major concern is polymerization [3]. The 2-butanol substrate can form a carbocation intermediate, which is prone to polymerization. The recommended procedure uses an excess of DBU and controlled temperatures to suppress this. Using an excess of hydrogen fluoride in alternative synthesis routes is another strategy to favor the monofluoro product over polymers [3].
Q4: Are there alternative synthesis methods with different temperature requirements? Yes. Another common method is the hydrofluorination of butene using anhydrous Hydrogen Fluoride (HF) or its complexes [3]. This is an electrophilic addition that follows Markovnikov's rule. However, working with gaseous HF requires specialized, high-pressure equipment and presents significant safety challenges, making the method from the protocol more suitable for a standard lab setting [3].
The following table summarizes a key synthesis method for this compound, which is also the foundation for its subsequent extraction and purification [1].
| Aspect | Protocol Details |
|---|---|
| Product Name | This compound [1] |
| CAS Number | 359-01-3 [1] |
| Molecular Formula | C₄H₉F [1] |
| Molecular Weight | 76.11 [1] |
| Reaction Type | Nucleophilic fluorination [1] |
| Starting Material | 2-butanol [1] |
| Fluorinating Agent | Methanesulfonyl fluoride (CH₃FSO₂) [1] |
| Catalyst/Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [1] |
| Reaction Conditions | 60°C for 5 hours, then 100°C for 1 hour; under inert nitrogen atmosphere [1] |
| Isolation Method | The product is distilled out of the reaction mixture and collected in a receiver cooled with a dry ice-ethanol bath [1]. |
| Reported Yield | 71.2% (with reference to methanesulfonyl fluoride) [1] |
| Analytical Data | ¹H-NMR (CDCl₃, TMS, δ ppm): 0.88 (t, 3H), 1.17 (dq, 3H), 1.73 (m, 2H), 4.35 (m, 1H). ¹⁹F-NMR (CDCl₃, CFCl₃, δ ppm): -173 (m, F) [1] |
This synthesis protocol involves an in-situ extraction by distillation. The this compound formed is isolated directly from the reaction mixture through heating and distillation due to its volatility, which is a key property to consider in its purification [1].
While the synthesis above uses distillation, liquid-liquid extraction is a common subsequent or alternative purification step. The following table outlines the critical properties for selecting an effective extraction solvent, based on general separation science principles [2].
| Property | Requirement & Rationale | Common Examples |
|---|
| Immiscibility | Must form a distinct biphasic system with the original solution (usually water-based) [2]. | Suitable: Hexanes, Toluene, Dichloromethane (DCM), Diethyl Ether [2]. Unsuitable: Methanol, Ethanol, Acetone (miscible with water) [2]. | | Solubility of Target | Must have high solubility for the compound to be extracted (e.g., this compound) [2]. | Low polarity solvents like hexane or DCM are typically good for organic molecules like this compound [3] [2]. | | Volatility | Should have a relatively low boiling point for easy removal from the extracted compound via evaporation or distillation [2]. | Solvents like diethyl ether (low bp) or DCM (low bp) are easily removed [3] [2]. | | Safety & Toxicity | Ideally non-toxic and non-flammable, though this is a trade-off [2]. | Flammable but less toxic: Diethyl ether, hydrocarbons (hexane) [2]. Non-flammable but toxic: Dichloromethane, chloroform [2]. |
This workflow diagram summarizes the logical process for selecting an extraction solvent:
Problem: Low Extraction Yield
Problem: Formation of Stable Emulsions
Problem: Difficulty Removing Solvent After Extraction
Problem: Safety Concerns
For researchers in drug development, adhering to modern green chemistry principles is increasingly important. When selecting solvents, consider:
Here are answers to common challenges you might encounter during synthesis and purification.
Q1: What is a reliable synthetic method for 2-fluorobutane with a good yield? A high-yielding method is the reaction of 2-butanol with methanesulfonyl fluoride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [1].
Q2: How can I effectively separate and purify this compound from the reaction mixture? The synthesis procedure includes an in-situ distillation step [1]. After the reaction, increasing the temperature to 100°C causes the this compound (boiling point ~25°C) to distill off from the higher-boiling point reagents and by-products [2] [1]. The distilled vapor is collected in a receiver cooled with a dry ice-ethanol trap [1].
Q3: My GC analysis shows impurities. How do I confirm the purity and identity of my product? Gas Chromatography (GC) is the standard technique for determining purity and confirming identity [3] [4].
Q4: What are the optimal GC conditions for analyzing this compound and related C4 fluorides? Published methods for C4 fluoride compounds recommend specific columns and detectors [4].
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
This protocol is adapted from a method described in a patent [1].
Materials:
Equipment:
Procedure:
Protocol 2: Determining Purity by Gas Chromatography (GC)
This general protocol for purity analysis is based on standard GC practice [3].
Materials:
Equipment:
Procedure:
For your convenience, key quantitative data from the search results is summarized in the table below.
| Parameter | Details | Source |
|---|---|---|
| CAS Number | 359-01-3 | [1] [2] |
| Molecular Formula | C₄H₉F | [1] [2] |
| Molecular Weight | 76.11 g/mol | [1] [2] |
| Boiling Point | 25 °C | [2] |
| Density | 0.77 g/mL @ 15 °C | [2] |
| Synthesis Yield | 71.2% | [1] |
| Reaction Temperature | 60 - 100 °C | [1] |
| Key Reagents | 2-butanol, methanesulfonyl fluoride, DBU | [1] |
| GC Purity Method | Calculation based on peak area percentage | [3] |
The following diagram maps the logical workflow from synthesis to purity verification, integrating the protocols described above.
The following table summarizes the key differences between these two structural isomers.
| Property | 1-Fluorobutane | 2-Fluorobutane |
|---|---|---|
| IUPAC Name | 1-Fluorobutane [1] | This compound [2] |
| CAS Number | [1] | 359-01-3 [2] |
| Molecular Formula | C₄H₉F [1] | C₄H₉F [2] |
| Molar Mass | 76.114 g·mol⁻¹ [1] | 76.11 g·mol⁻¹ [2] |
| Appearance | Liquid [1] | Information Missing |
| Density | 0.779 g/cm³ [1] | Information Missing |
| Boiling Point | 32–33 °C [1] | Information Missing |
| Chirality | Achiral (no chiral center) [3] | Chiral (carbon 2 is a stereocenter) [3] [4] |
| Rotational Barrier (CH₂F) | 19.7 kJ/mol [5] | Information Missing |
| Rotational Barrier (CH₃) | Not Applicable | 26.1 kJ/mol [5] |
The data reveals fundamental distinctions that impact their application in research.
This is the most significant difference between the two compounds:
The NIST database provides quantitative data on the energy barriers for internal rotation around specific bonds, which reflects the steric and electronic environment of the molecule [5].
The literature describes distinct synthetic routes for each isomer.
1-Fluorobutane can be synthesized through halogen exchange reactions [1]:
A modern synthesis method for this compound is described using a deoxyfluorination reaction [2]:
Research into the gas-phase elimination reactions of this compound provides insight into its reactivity compared to its chloro-analog. A study investigated reactions with various bases (e.g., F⁻, HO⁻, NH₂⁻) and found that the regioselectivity (whether the more or less substituted alkene is formed) is tied to the nature of the transition state in the E2 elimination mechanism [6]. This fundamental reactivity data is crucial for predicting and controlling its behavior in synthetic pathways.
The diagram below outlines a decision workflow for selecting and applying these compounds in a research setting, based on their distinct properties.
The table below summarizes the experimentally determined NMR chemical shifts for this compound, which serve as the benchmark for evaluating predictive methods [1].
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|
| ¹H NMR | 4.35 (m, 1H) | Multiplet | [1] |
| 1.73 (m, 2H) | Multiplet | [1] | |
| 1.17 (dq, 3H) | Doublet of Quartets | [1] | |
| 0.88 (t, 3H) | Triplet | [1] | |
| ¹⁹F NMR | -173 (m, 1F) | Multiplet | [1] |
Experimental Protocol [1]:
The following table compares the main approaches for predicting NMR chemical shifts, based on data from a recent study that benchmarked various techniques [2].
| Method | Key Principle | Reported Accuracy (MAE) | Pros | Cons |
|---|---|---|---|---|
| Experimental Measurement | Physical measurement of resonance frequency. | Benchmark | Ground truth; Provides direct structural confirmation. | Requires physical sample; Instrument-dependent. |
| DFT/GIAO with Linear Regression (LR) | Quantum mechanical calculation of shielding constants, scaled to chemical shifts. | 1H: ~0.1-0.15 ppm 13C: ~1.5-2.5 ppm | High theoretical accuracy; Well-established. | Computationally expensive (hours to days). | | Machine Learning (CSTShift Model) | 3D Graph Neural Network using DFT-calculated shielding tensors as descriptors. | 1H: 0.078 ppm 13C: 0.504 ppm | High speed & accuracy; Excellent for large datasets. | Requires large training dataset; "Black box" model. |
Computational Protocols:
The following diagram illustrates a practical workflow for using these methods in tandem to verify the structure of a synthetic compound like this compound.
Interpreting the Rotational Barrier: Computational studies indicate that the ethyl group (C₂H₅) in this compound has a rotational barrier of 26.1 kJ/mol at the HF/6-31G* level of theory [3]. This value is higher than in unsubstituted butane (25.9 kJ/mol) [3], suggesting that the fluorine atom slightly restricts bond rotation, which can influence the shape of the NMR multiplet signals [1].
Choosing a Prediction Method: For most practical applications in drug development:
A foundational study provides detailed experimental data on the conformational stability and vibrational properties of 2-fluorobutane, which are critical for validating computational models [1].
Key Experimental Findings from Spectroscopic Data [1]:
| Property | Value / Result | Conditions / Notes |
|---|---|---|
| Enthalpy Difference (Me-trans / F-trans) | 102 ± 10 cm⁻¹ (1.21 ± 0.12 kJ/mol) | From IR spectra in liquid krypton (-150 to -105 °C) |
| Enthalpy Difference (Me-trans / H-trans) | 208 ± 21 cm⁻¹ (2.49 ± 0.25 kJ/mol) | From IR spectra in liquid krypton (-150 to -105 °C) |
| Conformer Population (at ambient temperature) | Me-trans: 50% ± 2%; F-trans: 31% ± 1%; H-trans: 19% ± 1% | Calculated from enthalpy differences |
| Computational Methods Used | Ab initio calculations with MP2/6-31G(d) level of theory | Used for equilibrium geometries, force constants, and vibrational assignments |
Experimental Protocol from [1]:
The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) serves as an authoritative source for critically evaluated thermophysical property data, which is essential for benchmarking computational models [2].
Available Data for this compound in NIST WTT [2]: The database contains recommended data for the following properties (this is a summary list):
For context on how a high-purity sample of this compound can be obtained for study, one patent describes a synthesis method [3].
Reported Synthesis Protocol [3]:
¹H-NMR and ¹⁹F-NMR spectroscopy [3].The following diagram illustrates a general methodology for computational modeling, integrating the approaches identified in the search results.
This workflow aligns with the CALPHAD (Calculation of Phase Diagrams) method, a cornerstone of computational thermodynamics that relies on critical assessment of data, both computational and experimental, to build robust thermodynamic databases for materials [4] [5] [6].
While a direct, point-by-point comparison of different computational methods for this compound was not available, the search results provide strong indications of effective approaches:
The following table summarizes key thermophysical properties, showing a direct comparison between experimental data and model predictions where available.
| Property | Experimental Value | Predicted Value | Source / Method |
|---|---|---|---|
| Molecular Formula | - | C₄H₉F | [1] [2] |
| Molar Mass (g/mol) | - | 76.11 | [1] [2] |
| Boiling Point (°C at 760 mmHg) | 25 [2], 15.47 [3] | 25.1 [2], 5.89 [2] | Prediction Methods: ACD/Labs [2], MPBPWIN [2] |
| Melting Point (°C) | -121 [2] | -131.48 [2] | Prediction Method: MPBPWIN [2] |
| Density (g/cm³) | 0.77 [2], 0.756 [3] | 0.8 [2] | Prediction Method: ACD/Labs [2] |
| Enthalpy of Vaporization (kJ/mol) | - | 26.0 [2] | Prediction Method: ACD/Labs [2] |
| Flash Point (°C) | -27.8 [2] | -27.8 [2] | Prediction Method: ACD/Labs [2] |
| Vapor Pressure (mmHg at 25°C) | - | 757.3 [2] | Prediction Method: ACD/Labs [2] |
| Rotational Barrier (CH₂CH₃ rotor, kJ/mol) | - | 26.1 [4] | Prediction Method: HF/6-31G* computation [4] |
| Log P (Octanol-Water Partition Coefficient) | - | 2.17 [2] | Prediction Method: KOWWIN [2] |
| Water Solubility (mg/L at 25°C) | - | 1852 [2] | Prediction Method: WSKOW [2] |
The data presented comes from both rigorous experimental measurement and established computational prediction methods.
The experimental data for properties like boiling point, melting point, and density are typically determined through standardized physical chemistry techniques [2]. For instance:
The NIST Web Thermo Tables (WTT) represent a source of critically evaluated experimental data. This means the available raw experimental data points (e.g., 10 data points for liquid-gas density) are assessed for reliability, and a recommended value is generated through dynamic data analysis implemented in the NIST ThermoData Engine software package [1].
The predicted data comes from several widely recognized software suites and computational methods:
The diagram below outlines the relationship between data sources, evaluation methods, and the final recommended values, particularly for thermophysical property data.
Understanding these properties is crucial in practical research. For example:
Group contribution methods are techniques used to estimate the thermodynamic properties of chemical compounds based on their molecular structures. The core principle is that a molecule's property can be estimated by summing the contributions from its constituent atoms, bonds, or functional groups [1] [2].
More advanced methods use a multi-level approach to improve accuracy:
Several established methods exist, such as the Joback method (a first-order method), the Ambrose method (which requires additional inputs like boiling point), and the Marrero-Gani method (which uses a multi-level approach for higher accuracy) [2].
The following diagram illustrates the general workflow of a multi-level group contribution method.
While a direct accuracy comparison is not available, several studies provide experimental and high-level computational data for this compound. This data is crucial as a benchmark for validating any group contribution method's predictions.
The table below summarizes key properties of this compound identified in the search results.
| Property | Value / Description | Source / Method | Citation |
|---|---|---|---|
| Molecular Formula | C₄H₉F | N/A | [3] |
| Molecular Weight | 76.11 g/mol | N/A | [3] |
| Synthesis Yield | 71.2% | Using methanesulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | [3] |
| NMR Data | ¹H-NMR and ¹⁹F-NMR provided | Experimental (for product identification) | [3] |
| Conformers | Three forms identified: Me-trans (most stable), F-trans, H-trans | IR/Raman spectroscopy & ab initio calculations | [4] |
| Rotational Barrier | 26.1 kJ/mol (for C₂H₅ rotor) | Computational (HF/6-31G*) | [5] |
| E2 Reactivity | Regiochemistry depends on transition state | Ab initio calculations with various nucleophiles | [6] |
To create the comparative guide you require, you can proceed with the following approach:
Select Group Contribution Methods: Choose a set of methods for evaluation. A recommended starting point would be:
Identify Benchmark Properties: Decide which properties to compare. Common targets for group contribution methods include critical properties (temperature, pressure, volume), enthalpy of vaporization, normal boiling point, and liquid density [1] [2].
Gather Benchmark Data: Use the experimental data from the studies cited above. For properties not listed, you may need to consult specialized thermodynamic databases or conduct your own literature review to find measured values for this compound.
Calculate and Compare: Run the predictions using each method and calculate the error against the benchmark data. You can then rank the methods by their accuracy for each property.
The search results indicate a few analytical techniques have been applied to 2-fluorobutane, though without specific procedural details or comparative data.
| Analytical Technique | Reported Application for this compound | Key Information from Search Results |
|---|---|---|
| Gas Chromatography (GC) | Thermo-stability study and analysis of C4 fluoride compounds [1] | Used with FID detection; no specific experimental protocols provided. |
| Infrared (IR) & Raman Spectroscopy | Conformational stability and vibrational assignment [2] | Spectra recorded for gas, solid, and liquid; used to identify stable conformers. |
| Nuclear Magnetic Resonance (NMR) | Structural identification for synthesized product [3] | Specific 1H-NMR and 19F-NMR chemical shifts reported. |
Since a direct comparison is not available, constructing your guide will require deriving methods from general principles and related compounds. The workflow below outlines a logical approach.
For a robust comparison, your guide should detail the experimental design for each method. The following considerations can serve as a starting point.
Gas Chromatography (GC)
Spectroscopic Methods (NMR, IR, Raman)